molecular formula C4H8F2O2 B2650877 2,2-Difluorobutane-1,4-diol CAS No. 108781-20-0

2,2-Difluorobutane-1,4-diol

Cat. No. B2650877
CAS RN: 108781-20-0
M. Wt: 126.103
InChI Key: LUHHBDLSEBKKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis can be optimized for high yield and diastereoselectivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The diastereoselective synthesis of fluorinated building blocks like 2,2-Difluorobutane-1,4-diol has garnered interest. A study described the optimized synthesis of anti-2,3-difluorobutane-1,4-diol and its corresponding syn-diastereomer using an epoxide opening strategy (Szpera et al., 2017).
  • Crystallographic Analysis : A large-scale synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol was conducted, revealing insights into the anti-conformation of the vicinal difluoride moiety (Linclau et al., 2010).

Asymmetric Synthesis

  • Asymmetric Organic Synthesis : The compound has found applications in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a derivative, is used extensively as a protecting group for boronic acids in asymmetric synthesis (Berg et al., 2012).

Applications in Organic Chemistry

  • Halogen Bonding in Solid-State Chemistry : Studies on halogen bonding driven self-assembly using compounds like 1,4-dicyanobutane and perfluorinated telechelic diiodoalkanes reveal the predictability and structure of co-crystals formed, providing a basis for designing performance organic molecules (Metrangolo et al., 2004).

Biotechnological Production

  • Microbial Production of Diols : The biotechnological production of diols, including 2,3-butanediol and its derivatives, from renewable materials has been explored for their potential as platform green chemicals (Zeng & Sabra, 2011).

Electrochemical Applications

  • Lithium Ion Battery Research : Research on 1,1-difluoro-1-alkenes as electrolyte additives for lithium-ion batteries indicates the potential of derivatives of 2,2-difluorobutane-1,4-diol in inducing favorable solid electrolyte interphase (SEI) formation, enhancing battery performance (Kubota et al., 2012).

properties

IUPAC Name

2,2-difluorobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHHBDLSEBKKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobutane-1,4-diol

CAS RN

108781-20-0
Record name 2,2-difluorobutane-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.